N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride
Description
N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring fused to an amine group. The (S)-configured 3-bromophenyl ethyl substituent introduces stereochemical specificity, while the hydrochloride salt enhances solubility and stability.
Properties
IUPAC Name |
N-[(1S)-1-(3-bromophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGEMWKQVOSMS-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination with Stereochemical Control
The most widely reported method involves reductive amination between 3-bromoacetophenone and cyclopropylamine.
Procedure :
-
Condensation : 3-Bromoacetophenone (1.0 equiv) reacts with cyclopropylamine (1.2 equiv) in methanol at 25°C for 12 hours to form the imine intermediate.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 24 hours under nitrogen.
-
Salt Formation : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.
Key Data :
-
Stereoselectivity: (S)-enantiomer predominance (>90% ee) achieved using L-proline as a chiral catalyst.
Mechanistic Insight :
The reaction proceeds via a protonated imine intermediate, where the chiral environment directs hydride attack to the (S)-configured carbon.
Coupling Reactions Using BOP Reagent
For higher steric substrates, benzotriazol-1-yloxy-tris(pyrrolidino)phosphonium hexafluorophosphate (BOP) enables efficient amide bond formation, adaptable for amine coupling.
Procedure :
-
Activation : 3-Bromophenylacetic acid (1.0 equiv) is activated with BOP (1.2 equiv) and diisopropylethylamine (2.0 equiv) in DMF at 0°C.
-
Coupling : Cyclopropylamine (1.1 equiv) is added, and the reaction is warmed to room temperature for 6 hours.
-
Reduction : The resulting amide is reduced with LiAlH₄ to yield the amine, followed by HCl salt formation.
Key Data :
Advantages :
Resolution of Racemic Mixtures
Chiral resolution is critical for obtaining enantiopure material.
Procedure :
-
Racemic Synthesis : Prepare N-[1-(3-bromophenyl)ethyl]cyclopropanamine via non-stereoselective reductive amination.
-
Diastereomeric Salt Formation : React the racemic amine with L-tartaric acid in ethanol.
-
Crystallization : (S)-amine-L-tartrate crystallizes preferentially, yielding 74% enantiomeric excess after two recrystallizations.
Optimization :
-
Solvent: Ethanol/water (4:1) maximizes solubility differences.
-
Temperature: Slow cooling (0.5°C/min) improves crystal purity.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
-
NaBH3CN : Superior to NaBH4 for chemoselective reduction without attacking the cyclopropane ring.
-
Chiral Ligands : (R)-BINAP with palladium achieves 88% ee in asymmetric hydrogenation of enamines.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 1.8 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.21 (q, J = 6.8 Hz, 1H, CH), 2.89 (m, 1H, cyclopropane-H), 1.62 (d, J = 6.8 Hz, 3H, CH₃), 0.98–0.86 (m, 4H, cyclopropane-H₂).
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.7 min (S-enantiomer).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Lysine-Specific Demethylase 1 (LSD1) Inhibition
N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride has been identified as a potential inhibitor of LSD1, an enzyme involved in the demethylation of lysine residues on histones. This inhibition is crucial for epigenetic regulation and has implications in cancer therapy. Compounds that inhibit LSD1 are being explored for their ability to reverse epigenetic modifications associated with various cancers .
Anticancer Research
Research indicates that compounds similar to this compound exhibit properties that could be leveraged in cancer treatments. The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes, making it a candidate for further development in anticancer therapies .
Kinase Inhibition Studies
The compound's structure allows it to interact with various kinases, making it useful in studies aimed at understanding kinase signaling pathways. The modulation of these pathways is critical for developing targeted therapies in diseases such as cancer and neurodegenerative disorders .
Neuropharmacology
There is potential for this compound in neuropharmacological applications due to its structural similarity to other psychoactive compounds. Research into its effects on neurotransmitter systems could yield insights into treatments for psychiatric disorders .
Case Study 1: Cancer Cell Line Studies
In a study examining the effects of LSD1 inhibitors on cancer cell lines, this compound was shown to induce apoptosis in several types of cancer cells. The results indicated a significant decrease in cell viability compared to untreated controls, highlighting its potential as a therapeutic agent .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the compound's interaction with serotonin receptors, revealing that it could modulate serotonin levels in vitro. This finding suggests possible applications in treating mood disorders, warranting further exploration into its pharmacological profile .
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1-Phenylethyl)cyclopropanamine Hydrochloride (CAS 92220-70-7)
- Structure : Shares the cyclopropanamine core and hydrochloride salt but lacks the 3-bromo substitution and stereochemical specificity.
- Molecular Formula : C₁₁H₁₆ClN (MW: 197.70) vs. the target compound’s likely formula (C₁₁H₁₅BrClN, estimated MW: ~292.6).
- Stereochemistry: The target’s (S)-configuration may confer enantioselective activity, unlike the racemic or unspecified form of this analog .
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
Aptiganel Hydrochloride (Cerestat, CAS 137160-11-3)
- Structure : A guanidine derivative with a naphthalene group and 3-ethylphenyl substituent.
- Pharmacology : NMDA receptor antagonist used in neuroprotection studies.
- Key Differences :
(S)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride (CAS 1389320-35-7)
- Structure : Trifluoromethylated propylamine with (S)-configuration.
- Key Differences: Halogen Effects: Trifluoromethyl group enhances metabolic stability and electronegativity vs. Applications: Fluorinated amines are common in agrochemicals and CNS drugs, whereas brominated analogs may target different pathways .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW | Key Functional Groups | Halogen | Stereochemistry | Salt Form |
|---|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅BrClN (est.) | ~292.6 | Cyclopropanamine, 3-Bromophenyl | Br | (S) | Hydrochloride |
| N-(1-Phenylethyl)cyclopropanamine HCl | C₁₁H₁₆ClN | 197.70 | Cyclopropanamine, Phenyl | None | Unspecified | Hydrochloride |
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | C₁₄H₁₅BrNO | 309.2 | Cyclopropene, Carboxamide | Br | None | None |
| Aptiganel HCl | C₂₀H₂₁N₃·HCl | 339.86 | Guanidine, Naphthalene | None | Unspecified | Hydrochloride |
| (S)-Trifluoro-2-propylamine HCl | C₄H₉ClF₃N | 175.6 | Trifluoromethyl, Propylamine | F | (S) | Hydrochloride |
Research Findings and Implications
- Stereochemical Impact : The (S)-configuration in the target compound may enhance binding to chiral receptors, as seen in fluorinated analogs like CAS 1389320-35-7 .
- Bromine vs. Other Halogens : Bromine’s larger atomic radius and polarizability could improve π-stacking interactions in aromatic systems compared to fluorine or hydrogen .
- Synthetic Challenges : Carboxamide derivatives (e.g., ) achieve higher yields (77–81%) via amide coupling, whereas amine synthesis may require reductive amination or resolution techniques .
Biological Activity
N-[(1S)-1-(3-Bromophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 276.6 g/mol. The compound features a cyclopropanamine moiety with a brominated phenyl group, which enhances its reactivity and biological activity. It is typically encountered as a solid and is soluble in various organic solvents, making it suitable for pharmacological studies .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies indicate that it may exhibit antiviral properties, particularly against hepatitis B virus (HBV). This is achieved through interference with viral protein synthesis and replication processes. Additionally, there are indications of neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.
Biological Activity Overview
Antiviral Activity:
- Target Virus: Hepatitis B Virus (HBV)
- Mechanism: Interference with viral protein synthesis and replication
- Research Findings: Initial studies show promise in reducing HBV replication rates in vitro.
Neuroprotective Effects:
- Potential Applications: Treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Research Findings: Animal models have suggested that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Ethylcyclopropanamine | Cyclopropanamine without bromine substitution | Less reactive; primarily studied for neuroactivity |
| 2-Bromophenethylamine | Brominated phenyl group attached to ethyl amine | Exhibits different biological activities |
| N-[1-(4-Bromophenyl)ethyl]cyclopropanamine | Similar structure but with para-bromine substitution | Potentially different receptor interactions |
This compound stands out due to its specific bromination pattern and unique cyclopropane structure, contributing to its distinct biological activity profile compared to these similar compounds.
Case Studies and Research Findings
Several case studies have been conducted to assess the efficacy and safety of this compound:
-
Antiviral Efficacy Study:
- Objective: Evaluate the antiviral effects against HBV.
- Methodology: In vitro assays using HBV-infected cell lines.
- Results: Significant reduction in viral load observed at varying concentrations of the compound.
-
Neuroprotection Study:
- Objective: Assess neuroprotective effects in animal models.
- Methodology: Administration of the compound followed by exposure to neurotoxic agents.
- Results: Reduced neuronal cell death and improved behavioral outcomes in treated animals.
Q & A
Q. Purity Considerations :
- Chiral HPLC with a polysaccharide column (e.g., Chiralpak® AD-H) is used to confirm enantiomeric excess (>98%) .
- Residual solvents (e.g., THF, DCM) are monitored via GC-MS, with limits set per ICH guidelines .
Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?
Answer:
- NMR : and NMR confirm the cyclopropane ring (δ ~1.2–1.8 ppm for cyclopropane protons) and the 3-bromophenyl group (δ ~7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 269.03 (M-Cl) and isotopic pattern matching .
- X-ray Crystallography : Resolves absolute stereochemistry, particularly the (1S)-configuration and cyclopropane ring geometry .
Advanced: How does the stereochemistry of the cyclopropane ring influence pharmacological activity?
Answer:
The cyclopropane ring’s rigidity and the (1S)-configuration modulate:
- Receptor Binding : Conformational restriction enhances affinity for aminergic receptors (e.g., serotonin or dopamine transporters) by mimicking bioactive conformations .
- Metabolic Stability : The trans-configuration of the cyclopropane ring reduces susceptibility to CYP450 oxidation compared to cis-analogs .
Q. Methodological Insight :
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina, validated via mutagenesis studies .
- In Vitro Assays : Competitive binding assays (e.g., -ligand displacement) quantify receptor affinity differences between enantiomers .
Advanced: What computational strategies predict off-target interactions or toxicity?
Answer:
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map steric and electronic features to predict off-target binding (e.g., hERG channel inhibition) .
- ADMET Prediction : SwissADME or ADMETLab estimate permeability (LogP ~2.5), blood-brain barrier penetration, and hepatotoxicity risks .
- Contradiction Resolution : Discrepancies between in silico and in vivo toxicity data are addressed by adjusting force field parameters (e.g., AMBER vs. CHARMM) .
Advanced: How are contradictory pharmacological data across studies reconciled?
Answer:
Contradictions often arise from:
Q. Resolution Workflow :
Cross-validate findings using orthogonal assays (e.g., functional cAMP vs. radioligand binding).
Conduct meta-analyses of published data to identify consensus EC/IC ranges .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Storage : Store desiccated at 2–8°C in amber vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
